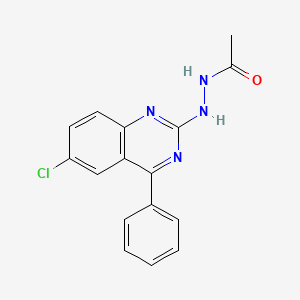

N'-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide

Übersicht

Beschreibung

N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide is a chemical compound with the molecular formula C16H13ClN4O and a molecular weight of 312.76.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide typically involves the reaction of 6-chloro-4-phenylquinazoline with acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide may involve large-scale synthesis using automated equipment and controlled environments to ensure consistency and purity of the final product. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N'-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide has been investigated for its anticancer properties. Quinazoline derivatives are known to inhibit key signaling pathways involved in tumor growth, such as the PI3K/AKT pathway. Studies have shown that related compounds exhibit significant antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116):

| Compound | Caco-2 IC50 (µM) | HCT-116 IC50 (µM) |

|---|---|---|

| 16 | 37.4 | 8.9 |

| 18 | 50.9 | 3.3 |

| 19 | 17.0 | 5.3 |

| 21 | 18.9 | 4.9 |

These results suggest that modifications in the structure can enhance the compound's inhibitory activity against specific cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives show promise against various bacterial strains, making them potential candidates for developing new antimicrobial agents. For example, studies have demonstrated moderate to good activity against strains such as Staphylococcus aureus and Escherichia coli:

| Compound | MIC (µg/mL) | Inhibition (%) |

|---|---|---|

| 9a | 250 | 98 |

| 12a | 100 | 99 |

These findings indicate that structural modifications can lead to enhanced antibacterial properties .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor, particularly targeting monoamine oxidase (MAO). Compounds with similar structures have shown selective inhibition of MAO-A and MAO-B, which are important targets for treating depression and other psychological disorders .

Antiproliferative Studies

A series of quinazoline derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The results indicated that specific substitutions significantly influenced their biological activities, highlighting the importance of structure–activity relationships (SAR) in drug design .

Mechanistic Insights

Investigations into gene expression changes revealed that treatment with certain derivatives led to significant alterations in genes associated with the PI3K/AKT signaling pathway, suggesting a targeted mechanism of action that could be leveraged for therapeutic purposes .

Antimicrobial Efficacy

The antimicrobial evaluation demonstrated that modifications in the chemical structure could enhance activity against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .

Wirkmechanismus

The mechanism of action of N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(6-chloro-4-phenylquinazolin-2-yl)guanidine: This compound shares a similar quinazoline core structure but differs in the functional groups attached to the core.

6-chloro-4-phenylquinazoline: This compound is a precursor in the synthesis of N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide and has similar chemical properties.

Uniqueness

N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

N'-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide is a synthetic compound belonging to the quinazoline family, which is renowned for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various research findings and data tables.

Chemical Structure and Properties

The compound features a quinazoline core with a hydrazide functional group. The specific substitutions at the 6 and 4 positions (chloro and phenyl groups, respectively) contribute to its unique chemical properties. Quinazolines are known for their potential in drug development due to their ability to interact with various biological targets.

The mechanism of action of this compound involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity, which is crucial for its biological effects.

Antimicrobial Activity

Research indicates that quinazoline derivatives often exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) | Comparison |

|---|---|---|---|

| Staphylococcus aureus | 12 | 70 | Moderate activity |

| Escherichia coli | 15 | 65 | Comparable to ampicillin |

| Candida albicans | 11 | 80 | More effective than ampicillin |

These results suggest that the compound may be more effective than traditional antibiotics against certain strains, particularly Candida albicans .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been widely documented. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast cancer) | 10 | Significant cytotoxicity |

| PC3 (Prostate cancer) | 10 | High inhibition |

| HT-29 (Colon cancer) | 12 | Good cytotoxic effect |

These findings indicate that the compound exhibits dose-dependent cytotoxicity against multiple cancer cell lines, making it a candidate for further development in cancer therapies .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study assessed various quinazoline derivatives, including this compound, against a panel of bacteria and fungi. The results showed promising antimicrobial activity, particularly against Gram-positive bacteria and fungi like Candida albicans .

- Cytotoxicity Studies : In vitro assays demonstrated that the compound effectively inhibited cell growth in MCF-7 and PC3 cell lines. The mechanism of action appears to involve the induction of apoptosis through specific signaling pathways associated with tumor growth inhibition .

- Structure–Activity Relationship (SAR) : Research on similar quinazoline derivatives highlighted the importance of specific substitutions on the quinazoline ring in enhancing biological activity. The chloro and phenyl groups in this compound were found to play critical roles in its pharmacological profile .

Eigenschaften

IUPAC Name |

N'-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O/c1-10(22)20-21-16-18-14-8-7-12(17)9-13(14)15(19-16)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMKRHCZIIYLGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975852 | |

| Record name | N-(6-Chloro-4-phenylquinazolin-2-yl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6045-60-9 | |

| Record name | N-(6-Chloro-4-phenylquinazolin-2-yl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.